Tert-butyl 3-(methylsulfonimidoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Description
Tert-butyl 3-(methylsulfonimidoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core modified with a tert-butyl carbamate group at position 5 and a methylsulfonimidoyl moiety at position 2. The methylsulfonimidoyl group introduces unique electronic and steric properties, distinguishing it from related derivatives.
Properties
IUPAC Name |
tert-butyl 3-(methylsulfonimidoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-12(2,3)19-11(17)15-5-6-16-9(8-15)10(7-14-16)20(4,13)18/h7,13H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOXYRMBALGRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)S(=N)(=O)C)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(methylsulfonimidoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C₁₃H₁₈N₄O₃S
- Molecular Weight : 302.37 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on specific enzymes or pathways related to inflammation and cancer progression.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition against Mycobacterium tuberculosis through the targeting of pantothenate synthetase (PS), which is crucial for bacterial survival .
Anticancer Properties
The pyrazolo[1,5-a]pyrazine scaffold has been explored for its anticancer properties. Research indicates that these compounds may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death . The methylsulfonimidoyl group may enhance the compound's activity by increasing its solubility and bioavailability.
Study 1: Inhibition of Mycobacterium tuberculosis
A study published in PubMed demonstrated that derivatives of pyrazole effectively inhibit PS in Mycobacterium tuberculosis. The study synthesized various compounds and assessed their inhibitory activity, revealing that modifications to the pyrazole structure significantly impacted efficacy .
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro experiments conducted on several cancer cell lines indicated that this compound exhibited cytotoxic effects. The compound was tested against breast and prostate cancer cell lines, showing IC50 values in the micromolar range, suggesting a promising lead for further development .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
- Halogenated Derivatives (Br, I) : Serve as intermediates for further functionalization (e.g., cross-coupling reactions) .
- Boronate Derivatives : Enable diversification via Suzuki-Miyaura reactions, as demonstrated in for Parkin E3 ligase modulator synthesis .
- Sulfonimidoyl vs.
Physicochemical and Stability Profiles
- Solubility : Bromo and iodo derivatives exhibit poor aqueous solubility, typical of lipophilic tert-butyl-protected compounds .
- Stability : Boronate esters require anhydrous conditions to prevent hydrolysis , while sulfonimidoyl groups may confer oxidative stability compared to thioethers.
Commercial and Research Utility
- Building Blocks : Halogenated and boronate derivatives are commercially available (e.g., Combi-Blocks, Aladdin) for medicinal chemistry workflows .
Q & A
Q. How can the pyrazolo[1,5-a]pyrazine core structure be synthesized and optimized?
Methodological Answer: The synthesis of the pyrazolo[1,5-a]pyrazine scaffold typically involves palladium-catalyzed cross-coupling or cyclization reactions. For example, tert-butyl derivatives of similar pyrazolo-pyrazine systems (e.g., tert-butyl 3-bromo-6-isopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate) are synthesized via Suzuki-Miyaura coupling with boronate esters at 90°C for 12 hours, yielding crude products that proceed without purification . Optimization focuses on solvent selection (e.g., toluene/tert-butanol/dichloroethane mixtures), reaction time, and catalyst loading. Crude yields of ~80% are achievable, but purity requires subsequent chromatographic steps .
Q. What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- UPLC-MS (ESI): Confirms molecular weight (e.g., m/z 392 [M+H]+ for a related boronate ester derivative) .
- NMR Spectroscopy: 1H/13C NMR resolves the tert-butyl group (δ ~1.4 ppm) and pyrazine/pyrazole ring protons (δ 6.5–8.5 ppm).
- X-ray Crystallography: For absolute stereochemical confirmation, as demonstrated for tert-butyl 3-oxo-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate .
- HPLC-PDA: Purity >95% is achievable using C18 columns with acetonitrile/water gradients.
Q. What are common purification challenges for tert-butyl-protected pyrazolo-pyrazines?
Methodological Answer:
- Hydrophobicity: The tert-butyl group increases hydrophobicity, complicating reverse-phase chromatography. Use high acetonitrile gradients (70–100%) for elution .
- Byproduct Formation: Bromide or boronate ester intermediates (e.g., from Suzuki coupling) may co-elute. Sequential liquid-liquid extraction (e.g., AcOEt/water) and brine washes reduce impurities .
- Crude Product Stability: Tert-butyl esters are prone to hydrolysis under acidic conditions. Neutral pH and anhydrous Na2SO4 drying are critical .
Advanced Research Questions
Q. How does the sulfonimidoyl group influence electronic properties and reactivity?
Methodological Answer: The methylsulfonimidoyl group (-S(O)(NH)CH3) introduces both electron-withdrawing (sulfonyl) and electron-donating (imine) effects. Comparative studies using DFT calculations (e.g., B3LYP/6-31G*) reveal:
- Electron Density: Reduced electron density at the pyrazine N-atoms, enhancing electrophilic substitution reactivity.
- Hydrogen Bonding: The NH group participates in intramolecular H-bonding, stabilizing transition states in cyclization reactions .
Experimental validation involves synthesizing analogs (e.g., sulfonyl vs. sulfonimidoyl) and comparing reaction rates in Pd-catalyzed cross-couplings .
Q. What strategies resolve stereochemical outcomes in derivatives of this compound?
Methodological Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers.
- Asymmetric Catalysis: Employ palladium complexes with (R)-BINAP ligands to induce stereoselectivity during cyclization .
- X-ray Crystallography: Absolute configuration is confirmed via single-crystal analysis, as shown for tert-butyl 3-oxo-hexahydro-pyrazolo[4,3-c]pyridine-5-carboxylate .
Q. How to design biological activity assays targeting enzyme inhibition?
Methodological Answer:
- Target Selection: Focus on enzymes with pyrazine-binding pockets (e.g., phosphodiesterases or tyrosinases). For example, fungal tyrosinase inhibition assays use L-DOPA as a substrate, monitored at 475 nm .
- IC50 Determination: Pre-incubate the compound with the enzyme, then measure residual activity. A related pyrazolo[4,3-d]pyrimidin-7-one derivative showed IC50 = 1.2 µM against PDE5 .
- Cellular Assays: Test cytotoxicity in HEK293 cells using MTT assays, ensuring EC50 values align with therapeutic windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
